molecular formula C24H26N2O B3742885 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine

1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B3742885
M. Wt: 358.5 g/mol
InChI Key: QVXLULHKBWUYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine, also known as piperazine analog, is a chemical compound that has been used in scientific research for its potential pharmacological properties. In

Mechanism of Action

The mechanism of action of 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a selective serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. By activating these receptors, the compound may modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine can induce changes in brain activity and behavior in animal models. For example, it has been shown to decrease anxiety-like behavior and increase social interaction in mice. It has also been shown to have analgesic effects in rats. These effects are thought to be mediated by the compound's interaction with serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its selectivity for serotonin receptors, which allows researchers to study the role of these receptors in various physiological and pathological processes. Additionally, the compound has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation is that the compound may not accurately reflect the effects of endogenous serotonin in the brain, as it is a synthetic analog.

Future Directions

There are several future directions for research on 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use as a therapeutic agent in psychiatric disorders such as depression and anxiety. Additionally, researchers may investigate its effects on other serotonin receptors and their subtypes. Finally, the compound may be used as a tool to study the role of serotonin receptors in the brain in greater detail.
Conclusion:
In conclusion, 1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine is a compound that has been studied for its potential pharmacological properties and as a tool in neuroscience research. Its mechanism of action involves the activation of serotonin receptors in the brain, and it has been shown to have effects on behavior and physiology in animal models. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound.

Scientific Research Applications

1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)1-(4-biphenylylmethyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as depression, anxiety, and schizophrenia. It has also been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been used as a tool in neuroscience research to study the role of serotonin receptors in the brain.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-27-24-10-6-5-9-23(24)26-17-15-25(16-18-26)19-20-11-13-22(14-12-20)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXLULHKBWUYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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